molecular formula C10H12BrNO3 B13274001 Methyl 3-amino-2-(4-bromophenoxy)propanoate

Methyl 3-amino-2-(4-bromophenoxy)propanoate

Cat. No.: B13274001
M. Wt: 274.11 g/mol
InChI Key: AVUHNQLIRTYAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-2-(4-bromophenoxy)propanoate is an organic compound with the molecular formula C10H12BrNO3. It is a derivative of propanoic acid and contains an amino group, a bromophenoxy group, and a methyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-(4-bromophenoxy)propanoate typically involves the reaction of 4-bromophenol with an appropriate amino acid derivative. One common method is the esterification of 3-amino-2-(4-bromophenoxy)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(4-bromophenoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromophenoxy group can be reduced to form phenoxy derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents like water or ethanol.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of phenoxy derivatives.

    Substitution: Formation of hydroxyl, amino, or alkyl derivatives.

Scientific Research Applications

Methyl 3-amino-2-(4-bromophenoxy)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(4-bromophenoxy)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-(4-chlorophenoxy)propanoate
  • Methyl 3-amino-2-(4-fluorophenoxy)propanoate
  • Methyl 3-amino-2-(4-methylphenoxy)propanoate

Uniqueness

Methyl 3-amino-2-(4-bromophenoxy)propanoate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions that are not possible with other halogens or substituents, making this compound particularly valuable in certain research applications.

Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

methyl 3-amino-2-(4-bromophenoxy)propanoate

InChI

InChI=1S/C10H12BrNO3/c1-14-10(13)9(6-12)15-8-4-2-7(11)3-5-8/h2-5,9H,6,12H2,1H3

InChI Key

AVUHNQLIRTYAKN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN)OC1=CC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.